Mass Spectrometric Resolution: A +3.02 Da Shift for Unambiguous Analyte Differentiation
Acetamidine-d3 Hydrochloride provides a definitive mass shift of +3.02 Da compared to the unlabeled acetamidine analyte (MW 94.54 Da vs. 97.56 Da for the d3-labeled form) . This shift is sufficient to avoid isotopic overlap in the mass spectrometer, ensuring that the internal standard's signal does not interfere with the analyte's signal, and vice versa, which is a fundamental requirement for accurate quantitation [1].
| Evidence Dimension | Molecular Weight / Mass Shift in LC-MS |
|---|---|
| Target Compound Data | 97.56 g/mol (Acetamidine-d3 Hydrochloride) |
| Comparator Or Baseline | 94.54 g/mol (Unlabeled Acetamidine Hydrochloride, CAS 124-42-5) |
| Quantified Difference | +3.02 Da mass shift; +3 m/z unit shift in MS1 spectra |
| Conditions | ESI-MS or APCI-MS, positive ion mode |
Why This Matters
This quantifiable mass shift is non-negotiable for using the compound as a stable isotope-labeled internal standard (SIL-IS) in quantitative LC-MS/MS, enabling correction for matrix effects and ensuring assay accuracy.
- [1] UNC Mass Spectrometry Core Laboratory. LC-MS/MS Quantitative Assays. View Source
